molecular formula C17H28O8 B3243806 methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 1595285-44-1

methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B3243806
CAS No.: 1595285-44-1
M. Wt: 360.4 g/mol
InChI Key: AUXSKDVMGHBZHZ-UJPOAAIJSA-N
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Description

Methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a highly substituted 1,3-dioxolane derivative featuring:

  • Three fused 1,3-dioxolane rings, each stabilized by geminal dimethyl groups.
  • A methyl ester functional group at the 4-position of the central dioxolane.
  • Multiple stereocenters (4R,5R; 4S,5R; 4R), conferring significant stereochemical complexity.

This compound is structurally related to chiral intermediates used in asymmetric synthesis of pharmaceuticals and natural products (e.g., ).

Properties

IUPAC Name

methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O8/c1-15(2)20-8-9(21-15)10-11(23-16(3,4)22-10)12-13(14(18)19-7)25-17(5,6)24-12/h9-13H,8H2,1-7H3/t9-,10-,11+,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXSKDVMGHBZHZ-UJPOAAIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(OC(O3)(C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@@H]3[C@@H](OC(O3)(C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125813
Record name D-glycero-D-gulo-Heptonic acid, 2,3:4,5:6,7-tris-O-(1-methylethylidene)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595285-44-1
Record name D-glycero-D-gulo-Heptonic acid, 2,3:4,5:6,7-tris-O-(1-methylethylidene)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1595285-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-glycero-D-gulo-Heptonic acid, 2,3:4,5:6,7-tris-O-(1-methylethylidene)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the formation of dioxolane rings through acetalization reactions. The process begins with the reaction of diols with ketones or aldehydes in the presence of acid catalysts to form the dioxolane rings. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound in stereochemical studies and synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets. The compound’s multiple chiral centers and functional groups allow it to engage in various biochemical pathways, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3-Dioxolane Cores

a) Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)
  • Key Features :
    • Two ester groups (4- and 5-positions).
    • A 2-hydroxyphenyl substituent.
    • High enantiomeric purity (>99% ee) .
  • Properties :
    • Melting Point : 94–95°C.
    • Optical Rotation : [α]²⁰_D = −80 (c 1, CHCl₃).
    • Biological Activity : Exhibited antibacterial activity against S. aureus (MIC = 62.5 µg/mL) and antifungal activity against C. albicans (MIC = 31.25 µg/mL) .
b) (4r,5r)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
  • Key Features :
    • Carboxylic acid substituent instead of a methyl ester.
    • CAS 62163-36-4; molecular formula C₈H₁₂O₆ .
c) Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
  • Key Features :
    • Single dioxolane ring with three methyl groups.
    • Widely used as a chiral synthon in drug development (e.g., antitumor agents) .

Comparative Analysis of Physical and Spectroscopic Properties

Property Target Compound Compound 7 (4r,5r)-Carboxylic Acid
Functional Groups Methyl ester, 3 dioxolanes Two esters, hydroxyphenyl Carboxylic acid, dioxolane
Stereochemical Complexity High (multiple stereocenters) Moderate (>99% ee) Low
Melting Point Not reported 94–95°C Not reported
Biological Activity Not reported Antibacterial, antifungal Not reported

Biological Activity

Methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structure featuring multiple dioxolane rings and chiral centers makes it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC20_{20}H34_{34}O8_{8}
Molecular Weight402.48 g/mol
CAS Number1595285-44-1

The intricate stereochemistry of this compound allows for diverse interactions with biological targets, which may lead to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of multiple chiral centers enables the compound to engage in stereospecific interactions that can modulate enzyme activity or receptor binding.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar dioxolane structures may inhibit viral replication by interfering with viral enzymes.
  • Antioxidant Properties : The presence of dioxolane rings can enhance the compound's ability to scavenge free radicals.
  • Anticancer Effects : Some derivatives of dioxolane compounds have shown promise in inhibiting cancer cell proliferation in vitro.

Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral potential of dioxolane derivatives. The results indicated that certain compounds inhibited reverse transcriptase activity significantly. Methyl (4R,5R)-5-[...] was highlighted as a candidate for further investigation due to its structural similarities with known antiviral agents .

Study 2: Antioxidant Activity

In another research article focusing on the antioxidant properties of dioxolane compounds, it was found that methyl (4R,5R)-5-[...] exhibited notable free radical scavenging activity. The study employed various assays to measure the compound's ability to neutralize reactive oxygen species (ROS), demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits reverse transcriptase
AntioxidantScavenges free radicals
AnticancerInhibits cancer cell proliferation

Q & A

Q. What are the key considerations for synthesizing this compound while maintaining stereochemical integrity?

  • Methodological Answer : The synthesis requires meticulous control of reaction conditions to preserve stereochemistry. Use chiral auxiliaries or catalysts (e.g., Lewis acids) to enforce specific configurations, as demonstrated in annulation reactions with dioxolane derivatives . Protect reactive hydroxyl groups with acid-labile protecting groups (e.g., dimethyl dioxolane moieties) to prevent undesired ring-opening . Monitor intermediates via 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to verify stereochemical assignments, and cross-reference with X-ray crystallography data for absolute configuration determination .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify stereochemical environments, coupling constants (JJ-values), and dioxolane ring conformations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, particularly for poly-dioxolane systems .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture or acidic conditions, which can degrade dioxolane rings . Conduct periodic stability tests via HPLC or TLC to detect decomposition.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry in poly-dioxolane systems?

  • Methodological Answer :
  • Computational Modeling : Employ density functional theory (DFT) to calculate 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR chemical shifts and compare them with experimental data .
  • NOESY/ROESY : Nuclear Overhauser effect spectroscopy identifies spatial proximities between protons, clarifying ambiguous stereochemical assignments .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) to validate configurations .

Q. What strategies optimize reaction yields in multi-step syntheses involving acid-sensitive intermediates?

  • Methodological Answer :
  • Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) or benzyl groups for transient protection of hydroxyls, minimizing side reactions .
  • AI-Driven Optimization : Implement machine learning models to predict reaction outcomes and refine conditions iteratively (e.g., COMSOL Multiphysics for kinetic simulations) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and activation energies for esterification or ring-opening reactions .
  • Reaction Path Search : Apply automated algorithms (e.g., GRRM) to explore potential reaction pathways and identify low-energy intermediates .
  • Docking Studies : If targeting biological applications, simulate interactions with enzymes (e.g., hydrolases) to predict metabolic stability .

Q. How do steric and electronic effects influence the compound’s conformational stability?

  • Methodological Answer :
  • Conformational Analysis : Perform variable-temperature NMR to study ring puckering dynamics in dioxolane systems .
  • Steric Maps : Generate 3D electrostatic potential maps (e.g., using Spartan) to visualize steric clashes between methyl groups and carboxylate moieties .
  • Kinetic Isotope Effects (KIE) : Investigate isotope-sensitive reactions to quantify electronic contributions to stability .

Notes

  • For synthetic challenges, integrate experimental and computational workflows to reduce trial-and-error approaches .
  • Address data contradictions through multi-technique validation (e.g., NMR + DFT + X-ray) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate

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